molecular formula C19H19N3O4 B2893213 Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate CAS No. 474257-44-8

Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate

Cat. No. B2893213
CAS RN: 474257-44-8
M. Wt: 353.378
InChI Key: CBZGGIZINIXKGZ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.

Scientific Research Applications

Insights into Crystal Structure and Inhibition Potential

The crystal structure and potential as an inhibitor for c-Jun N-terminal kinases (JNK1) have been explored for compounds including ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate. Studies revealed the compound's crystal structure, highlighting interactions such as hydrogen bonds and π–π stacking, contributing to its stability and potential inhibitory activity against JNK1, suggesting applications in targeting specific cellular pathways (Abad et al., 2020).

Anti-Juvenile Hormone Activity

Research on ethyl 4-(2-substituted alkyloxy)benzoates, including related compounds, shows they induce precocious metamorphosis in silkworms, Bombyx mori, by acting as juvenile hormone antagonists. This effect demonstrates their potential for controlling insect development and suggests applications in pest management strategies (Kuwano et al., 2008).

Corrosion Inhibition Properties

Quantum chemical calculations on quinoxalines, including ethyl derivatives, have been performed to evaluate their efficiency as corrosion inhibitors for copper in nitric acid media. These studies provide insights into the relationship between molecular structure and inhibition efficiency, indicating potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

Molecular Docking Studies

Molecular docking and dynamics studies of quinoxaline derivatives highlight their potential interactions with biological targets, such as enzymes or receptors. These insights can guide the development of new drugs or therapeutic agents by understanding the molecular basis of their activity (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-19(25)12-7-9-13(10-8-12)20-17(23)11-16-18(24)22-15-6-4-3-5-14(15)21-16/h3-10,16,21H,2,11H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGGIZINIXKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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